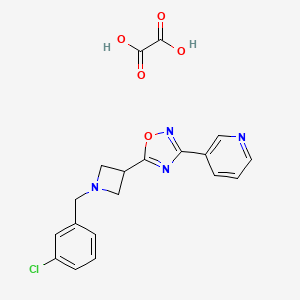![molecular formula C12H10FN3O5 B2667376 methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1005577-10-5](/img/structure/B2667376.png)
methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the growth of certain bacteria by targeting their cell walls.
Biochemische Und Physiologische Effekte
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have antitumor activity against certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is commercially available. It can be used as a reference standard for analytical purposes, and it has potential applications in the synthesis of other compounds. However, its limitations include its potential toxicity and limited studies on its biological activities.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate. One direction is to further investigate its potential biological activities, such as its antimicrobial, antitumor, and anti-inflammatory properties. Another direction is to study its toxicity and safety profile. Additionally, it can be used as a building block for the synthesis of other compounds with similar structures, which can be studied for their potential biological activities.
Synthesemethoden
The synthesis of methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate involves several steps. It begins with the reaction of 5-fluoro-2-nitrophenol with paraformaldehyde to form 5-fluoro-2-nitrobenzyl alcohol. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and triethylamine to form the desired compound. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate has potential applications in scientific research. It can be used as a building block for the synthesis of other compounds with similar structures. It can also be used as a reference standard for analytical purposes. Additionally, it has been studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O5/c1-20-12(17)9-4-5-15(14-9)7-21-11-6-8(13)2-3-10(11)16(18)19/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEPYPBHFMDJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

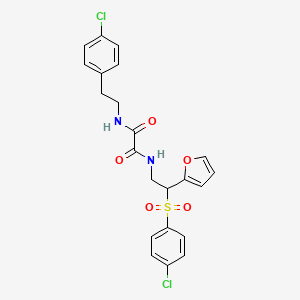
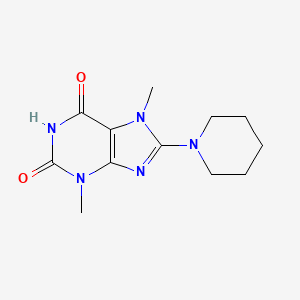
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine](/img/structure/B2667300.png)
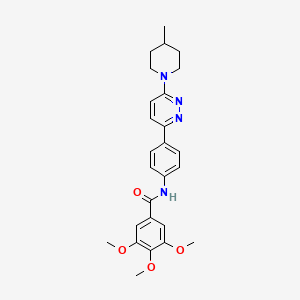
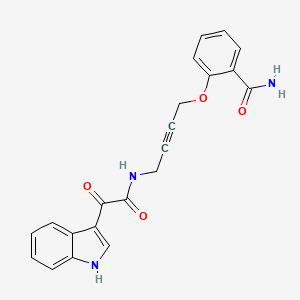
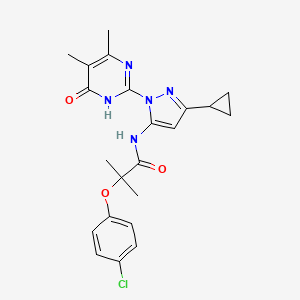
![4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B2667306.png)
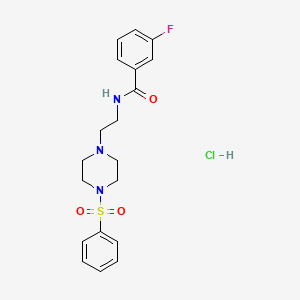
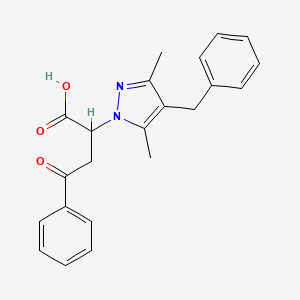
![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)

![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)
![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)
